2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound is a fluorinated benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group. Its structural complexity arises from the integration of multiple fluorine atoms and sulfonyl linkages, which are known to enhance metabolic stability and binding affinity in pharmaceutical candidates .
Properties
IUPAC Name |
2,6-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-15-6-9-17(10-7-15)31(29,30)27-12-2-3-14-13-16(8-11-20(14)27)26-22(28)21-18(24)4-1-5-19(21)25/h1,4-11,13H,2-3,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVQXNOQFBVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple fluorine atoms and a sulfonyl group, enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H17F3N2O4S2. The compound's structure is characterized by the following features:
- Benzamide moiety : Known for its ability to engage in hydrogen bonding with biological targets.
- Fluorinated groups : Enhance metabolic stability and lipophilicity.
- Sulfonyl group : Often associated with increased bioactivity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or inflammation.
- Interaction with Receptors : It can bind to specific receptors or proteins, altering signaling pathways that lead to antiproliferative effects.
- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in cancer cells.
In Vitro Studies
In vitro studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notable findings include:
- Cell Lines Tested : Breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Results : The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 10 | Enzyme inhibition |
| A549 | 12 | Receptor modulation |
Case Studies
A recent study explored the therapeutic potential of fluorinated derivatives similar to this compound in glioblastoma multiforme (GBM). The findings revealed:
- Enhanced Cytotoxicity : Fluorinated compounds demonstrated lower IC50 values compared to non-fluorinated counterparts.
- Mechanism : These compounds inhibited hexokinase activity more effectively than traditional treatments like 2-deoxy-D-glucose (2-DG), suggesting a novel approach for targeting cancer metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
The compound shares structural motifs with N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), a herbicide. Both compounds utilize fluorine atoms to enhance lipophilicity and resistance to oxidative degradation. However, the tetrahydroquinoline core and sulfonyl group in the target compound distinguish it from diflufenican’s pyridinecarboxamide framework, suggesting divergent biological targets .
Tetrahydroquinoline-Based Compounds
- 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB): CTDB, studied for its role in Au electrodeposition, shares the tetrahydroquinoline scaffold but incorporates a diazenylbenzonitrile group instead of a fluorobenzenesulfonyl-benzamide moiety. This substitution renders CTDB more polar, facilitating its adsorption onto metal surfaces, whereas the target compound’s sulfonyl group may favor protein binding .
- Opioid Receptor Agonists (e.g., Compound 14k/14l): These analogs feature tetrahydroquinoline cores modified with naphthalenyl or indenyl groups. Unlike the target compound, they lack sulfonyl linkages but include amino-propanamide side chains critical for µ-opioid receptor (MOR) binding. This highlights how minor structural variations (e.g., sulfonyl vs. amide substituents) dictate pharmacological specificity .
Triazole-Thiones and Hydrazinecarbothioamides
Compounds such as 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9] exhibit tautomerism between thiol and thione forms, a feature absent in the target compound.
Key Research Findings and Data
Table 1: Comparative Analysis of Structural and Spectral Features
Critical Analysis of Divergent Evidence
- Functional Overlap vs. Divergence : The sulfonyl group in the target compound may mimic the sulfentrazone class of herbicides (e.g., N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) but with distinct substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
